

(4-Pyrrolidin-1-ylphenyl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Pyrrolidin-1-ylphenyl)methanol

Cat. No.: B1587759

[Get Quote](#)

An In-Depth Technical Guide to **(4-Pyrrolidin-1-ylphenyl)methanol**: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

(4-Pyrrolidin-1-ylphenyl)methanol is a bifunctional organic molecule that is gaining significant attention as a versatile building block in medicinal chemistry and materials science. It incorporates a rigid, aromatic phenyl core, a saturated, non-planar pyrrolidine heterocycle, and a reactive primary benzylic alcohol. This unique combination of structural features makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The pyrrolidine moiety, a common feature in over 20 FDA-approved drugs, imparts favorable physicochemical properties, including improved solubility and the ability to form crucial interactions with biological targets.^{[1][2]} This guide provides a comprehensive technical overview of **(4-Pyrrolidin-1-ylphenyl)methanol**, detailing its chemical structure, physicochemical properties, robust synthetic protocols, and key applications, with a focus on its strategic use in drug discovery programs.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any research and development context. The structural and electronic

characteristics of **(4-Pyrrolidin-1-ylphenyl)methanol** dictate its behavior, from solubility and reactivity to its potential as a pharmacophore.

Nomenclature and Identifiers

A consistent and unambiguous identification is critical for regulatory and research purposes.

Property	Value	Source
IUPAC Name	(4-Pyrrolidin-1-ylphenyl)methanol	[3]
CAS Number	676245-12-8	[4]
Molecular Formula	C ₁₁ H ₁₅ NO	[3]
Molecular Weight	177.24 g/mol	Calculated
Monoisotopic Mass	177.11537 Da	[3]
InChIKey	URPRBAHGHXSPKI-UHFFFAOYSA-N	[3]
SMILES	C1CCN(C1)C2=CC=C(C=C2)CO	[3]

Structural Analysis

The molecule's architecture is a deliberate combination of three key functional domains, each contributing to its overall chemical personality.

Caption: Key functional domains of **(4-Pyrrolidin-1-ylphenyl)methanol**.

- Aromatic Phenyl Core: Provides a rigid scaffold, essential for orienting substituents in a defined three-dimensional space.
- Saturated Pyrrolidine Ring: As a saturated heterocycle, it introduces a non-planar, three-dimensional character that is highly advantageous for exploring the complex topology of protein binding sites.[\[1\]](#) This contrasts with flat aromatic systems and allows for better spatial and stereochemical diversity.

- **Benzyl Alcohol:** This primary alcohol is not merely a functional group but a reactive handle. It serves as a key attachment point for linkers, further functionalization, or conjugation to other molecules.

Physicochemical Properties and Rationale

The interplay of the functional groups dictates the molecule's behavior in various environments.

Calculated Property	Value	Significance in Drug Discovery
XlogP	2.7	Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. ^[3]
Topological Polar Surface Area (TPSA)	23.5 Å ²	Suggests good potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors	1	The hydroxyl group can engage in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors	2	The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Expertise & Experience Insight: The pyrrolidine nitrogen is a tertiary amine, rendering it basic. This property is paramount in drug design. It can be protonated at physiological pH, forming a charged species that significantly enhances aqueous solubility. This pH-dependent solubility is a critical lever to pull when optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The ability to form a salt can also be exploited for improved formulation and handling of an active pharmaceutical ingredient (API).^[5]

Synthesis and Purification

A reliable and scalable synthetic route is essential for the practical application of any chemical building block. The synthesis of **(4-Pyrrolidin-1-ylphenyl)methanol** is efficiently achieved via a two-step sequence starting from commercially available 4-fluorobenzaldehyde. This pathway is chosen for its high efficiency, use of standard reagents, and straightforward purification procedures.

Synthetic Workflow

Caption: High-level workflow for the synthesis of **(4-Pyrrolidin-1-ylphenyl)methanol**.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints to ensure the reaction is proceeding as expected before moving to the next stage.

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde

- Causality: This step utilizes a nucleophilic aromatic substitution ($S\text{NAr}$) reaction. 4-Fluorobenzaldehyde is the chosen starting material because the fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group at the para position. Pyrrolidine acts as the nucleophile. A non-nucleophilic base (K_2CO_3) is used to quench the H^+ produced, and a polar aprotic solvent (DMSO) is used to solvate the cation and accelerate the reaction.
- To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), pyrrolidine (7.5 mL, 90.0 mmol, 1.1 eq), and potassium carbonate (16.7 g, 121 mmol, 1.5 eq).
- Add anhydrous dimethyl sulfoxide (DMSO, 100 mL).
- Heat the reaction mixture to 100°C and stir for 4-6 hours.
- Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower R_f product spot indicates reaction completion.
- Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

- A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
- Dry the solid under vacuum to yield 4-(pyrrolidin-1-yl)benzaldehyde as a yellow solid. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.

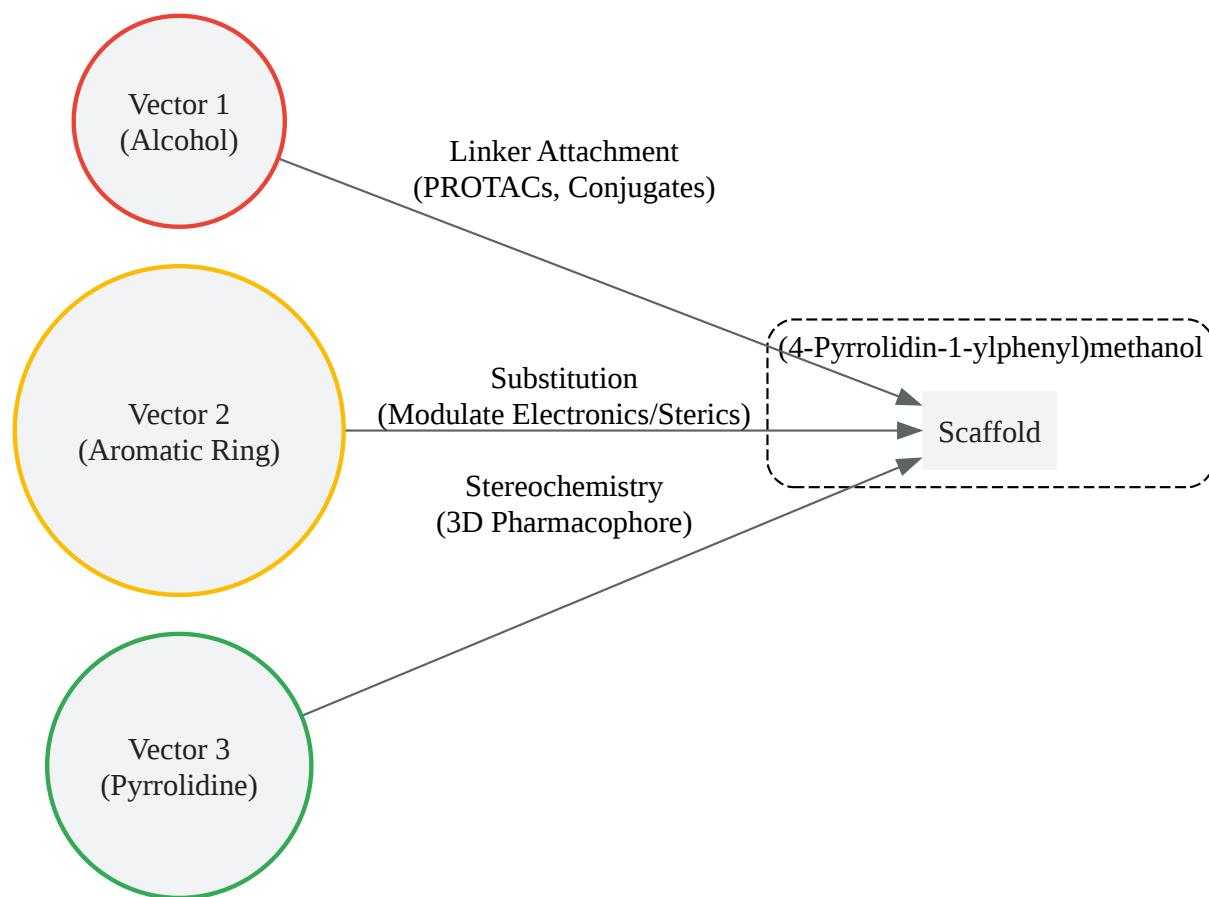
Step 2: Reduction to **(4-Pyrrolidin-1-ylphenyl)methanol**

- Causality: Sodium borohydride (NaBH_4) is the reducing agent of choice. It is a mild and selective reagent that will reduce the aldehyde to a primary alcohol without affecting the aromatic ring or the N-aryl bond. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH_4) would work but requires stricter anhydrous conditions and a more complex workup. Methanol serves as both the solvent and a proton source for the workup.
- Suspend the 4-(pyrrolidin-1-yl)benzaldehyde (10.0 g, 57.1 mmol) from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask.
- Cool the flask in an ice bath to 0°C.
- Slowly add sodium borohydride (2.6 g, 68.5 mmol, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
- Validation Checkpoint: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot confirms the completion of the reduction.
- Quench the reaction by slowly adding 50 mL of water.
- Reduce the volume of the solvent by approximately half using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na_2SO_4), and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 1:1 to 1:2 Hexane:Ethyl Acetate to afford **(4-Pyrrolidin-1-ylphenyl)methanol** as a white to off-white solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.


Technique	Predicted Observations
¹ H NMR (400 MHz, CDCl ₃)	δ 7.25 (d, J=8.5 Hz, 2H, Ar-H ortho to CH ₂ OH), δ 6.55 (d, J=8.5 Hz, 2H, Ar-H ortho to N), δ 4.58 (s, 2H, -CH ₂ OH), δ 3.30 (t, J=6.5 Hz, 4H, N-CH ₂), δ 2.00 (t, J=6.5 Hz, 4H, -CH ₂ -CH ₂ -)
¹³ C NMR (101 MHz, CDCl ₃)	δ 148.0 (Ar-C-N), δ 129.5 (Ar-C-CH ₂ OH), δ 128.5 (Ar-CH ortho to CH ₂ OH), δ 111.5 (Ar-CH ortho to N), δ 65.0 (-CH ₂ OH), δ 47.5 (N-CH ₂), δ 25.5 (-CH ₂ -CH ₂ -)
Mass Spec (ESI ⁺)	m/z 178.12 [M+H] ⁺ , 160.11 [M+H-H ₂ O] ⁺
FT-IR (KBr, cm ⁻¹)	3350-3200 (broad, O-H stretch), 2970-2850 (C-H stretch), 1610, 1520 (C=C aromatic stretch), 1240 (C-N stretch), 1030 (C-O stretch)

Applications in Drug Development and Medicinal Chemistry

The true value of **(4-Pyrrolidin-1-ylphenyl)methanol** lies in its strategic application as a molecular scaffold. Its structure is pre-validated by nature and medicinal chemistry as a privileged motif.^[1]

Role as a Versatile Scaffold

The phenyl-pyrrolidine scaffold has been successfully employed to create potent and selective inhibitors of various enzymes, with applications in oncology and infectious diseases.^[5] The **(4-Pyrrolidin-1-ylphenyl)methanol** molecule provides three key points for diversification in a lead optimization campaign.

[Click to download full resolution via product page](#)

Caption: Diversification vectors for SAR studies.

- **Vector 1 (Alcohol Modification):** The primary alcohol is an ideal attachment point for linkers in technologies like Proteolysis Targeting Chimeras (PROTACs). A related structure, (4-(Piperidin-4-yl)phenyl)methanol, is already used for this purpose, highlighting the utility of

this functional group.^[6] Esterification or etherification can also be used to append other pharmacophores or modulate physicochemical properties.

- Vector 2 (Aromatic Ring Substitution): The phenyl ring can be further substituted to alter electronic properties or to probe for additional binding interactions with a target protein.
- Vector 3 (Pyrrolidine Modification): While the parent scaffold is achiral, derivatives of the pyrrolidine ring (e.g., from proline) can introduce stereocenters, which are critical for achieving selectivity and potency for many biological targets.^[7]

Potential Therapeutic Targets

The structural motif is prevalent in compounds targeting the central nervous system (CNS). The tertiary amine can interact with acidic residues in receptors and enzymes, while the aromatic ring can participate in π -stacking interactions. Research into phenyl-pyrrolidine scaffolds has yielded promising CNS-active agents, including those for neurodegenerative disorders.^[5]

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is non-negotiable.

- Hazard Identification: **(4-Pyrrolidin-1-ylphenyl)methanol** is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[4]
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.^[8]
- Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.^[9] Avoid contact with skin and eyes.^[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.^{[8][9]}

References

- Vertex AI Search Result^[4]: [4-(pyrrolidin-1-yl)phenyl]methanol Chemical Label.
- Vertex AI Search Result^[11]: Fisher Scientific Safety D
- Vertex AI Search Result^[9]: Sigma-Aldrich Safety D

- Vertex AI Search Result[5]: [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol | Benchchem.
- Vertex AI Search Result[8]: Fisher Scientific Safety Data Sheet for (2-Pyrrolidin-1-ylphenyl)methanol.
- Vertex AI Search Result[10]: AK Scientific, Inc. Safety Data Sheet for Phenyl(pyrrolidin-2-yl)methanol.
- Vertex AI Search Result[3]: [4-(pyrrolidin-1-yl)phenyl]methanol - PubChemLite.
- Vertex AI Search Result[6]: (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich.
- Vertex AI Search Result[1]: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [\[Link\]](#)
- Vertex AI Search Result[2]: Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Vertex AI Search Result[7]: Process for the preparation of chiral pyrrolidine-2-yl- methanol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C₁₁H₁₅NO) [pubchemlite.lcsb.uni.lu]
- 4. chemical-label.com [chemical-label.com]
- 5. benchchem.com [benchchem.com]
- 6. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP3585769A1 - Process for the preparation of chiral pyrrolidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]

- To cite this document: BenchChem. [(4-Pyrrolidin-1-ylphenyl)methanol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587759#4-pyrrolidin-1-ylphenyl-methanol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com